

# 4-Bromo-3-chlorophenol: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: **4-Bromo-3-chlorophenol**

Cat. No.: **B077146**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Introduction:** **4-Bromo-3-chlorophenol** is a halogenated aromatic compound that has emerged as a crucial and versatile building block in organic chemistry. Its unique substitution pattern, featuring a hydroxyl group, a bromine atom, and a chlorine atom on the benzene ring, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving **4-Bromo-3-chlorophenol**, underscoring its significance in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

## Physicochemical Properties

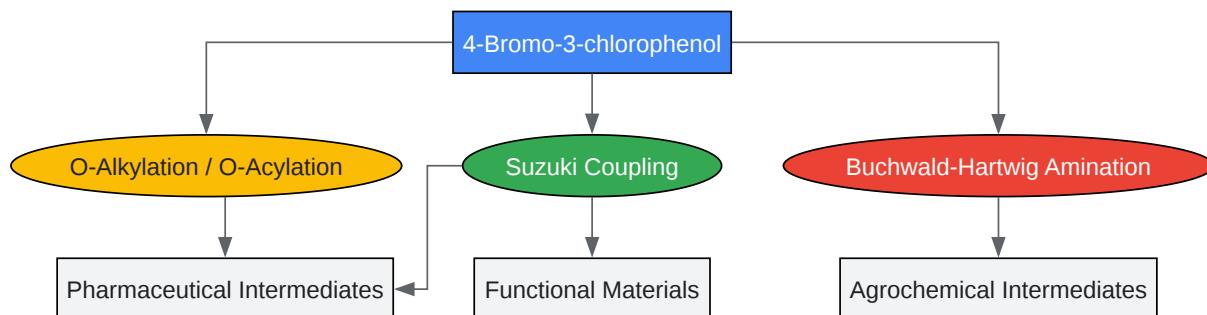
**4-Bromo-3-chlorophenol** is a white to off-white crystalline solid at room temperature.<sup>[1][2]</sup> Its key physicochemical properties are summarized in the table below, providing essential data for its handling, reaction setup, and purification.

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrClO	<a href="#">[3]</a>
Molecular Weight	207.45 g/mol	<a href="#">[3]</a>
Melting Point	64-66 °C	<a href="#">[1]</a>
Boiling Point	267.5 ± 20.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.788 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
pKa	8.43 ± 0.18 (Predicted)	<a href="#">[1]</a>
Water Solubility	Slightly soluble	<a href="#">[1]</a>
Appearance	White to Almost white powder to crystal	<a href="#">[1]</a>
Storage	Inert atmosphere, Room Temperature	<a href="#">[1]</a>

## Core Synthetic Applications

The strategic placement of the hydroxyl, bromo, and chloro substituents on the aromatic ring makes **4-Bromo-3-chlorophenol** a highly valuable precursor for a range of chemical modifications. The hydroxyl group can readily undergo O-alkylation or esterification, while the halogen atoms provide handles for various cross-coupling reactions, enabling the construction of complex molecular architectures.

A general workflow for the utilization of **4-Bromo-3-chlorophenol** as a synthetic building block is depicted below.

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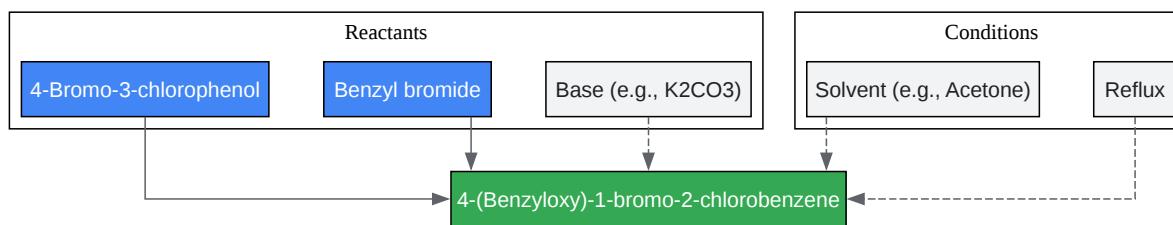
General synthetic utility of **4-Bromo-3-chlorophenol**.

## Key Experimental Protocols

This section provides detailed methodologies for key reactions involving **4-Bromo-3-chlorophenol** as a starting material.

### O-Alkylation: Synthesis of 4-(Benzylxy)-1-bromo-2-chlorobenzene

The hydroxyl group of **4-Bromo-3-chlorophenol** can be readily converted to an ether, a common functional group in many biologically active molecules. The Williamson ether synthesis is a robust method for this transformation.

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### Workflow for the O-alkylation of **4-Bromo-3-chlorophenol**.

Experimental Protocol (Adapted from a similar Williamson Ether Synthesis):

- Materials:

- **4-Bromo-3-chlorophenol** (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous (2.0 eq)
- Acetone, anhydrous
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

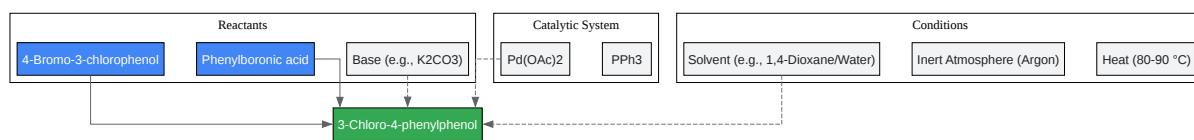
- Procedure:

- To a solution of **4-Bromo-3-chlorophenol** in anhydrous acetone, add anhydrous potassium carbonate.
- Stir the mixture at room temperature for 10-15 minutes.
- Add benzyl bromide to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be further purified by column chromatography on silica gel.

## Suzuki Coupling: Synthesis of 3-Chloro-4-phenylphenol

The bromine atom of **4-Bromo-3-chlorophenol** can selectively participate in palladium-catalyzed Suzuki cross-coupling reactions, allowing for the formation of carbon-carbon bonds and the synthesis of biaryl compounds.



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Workflow for the Suzuki coupling of **4-Bromo-3-chlorophenol**.

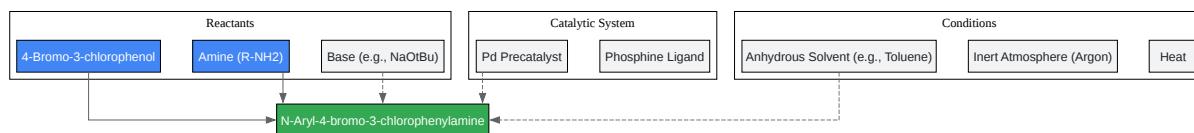
Experimental Protocol (Adapted from Suzuki Coupling of a structurally similar dihalophenol):[1]

- Materials:
  - **4-Bromo-3-chlorophenol** (1.0 mmol)
  - Phenylboronic acid (1.2 mmol)
  - Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (0.02 mmol)
  - Triphenylphosphine ( $\text{PPh}_3$ ) (0.08 mmol)

- Potassium carbonate ( $K_2CO_3$ ) (3.0 mmol)
- 1,4-Dioxane (8 mL), degassed
- Water (2 mL), degassed
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Procedure:
  - To a flame-dried Schlenk flask under an argon atmosphere, add **4-Bromo-3-chlorophenol**, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
  - Add potassium carbonate to the flask.
  - Add the degassed mixture of 1,4-dioxane and water.
  - Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
  - After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
  - The crude product can be purified by column chromatography on silica gel.

## Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-bromo-3-chlorophenylamine Derivatives

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamine derivatives, which are prevalent in many agrochemicals and pharmaceuticals.

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Workflow for the Buchwald-Hartwig amination.

Experimental Protocol (General procedure, requires optimization for specific substrates):[\[4\]](#)

- Materials:
  - **4-Bromo-3-chlorophenol** (1.0 eq)
  - Amine (1.1-1.2 eq)
  - Palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ ) (mol%)
  - Phosphine ligand (e.g., XPhos) (mol%)
  - Sodium tert-butoxide ( $\text{NaOtBu}$ ) (1.2-1.5 eq)
  - Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
  - Ethyl acetate
  - Celite
- Procedure:
  - In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to an oven-dried Schlenk tube.

- Add the base, **4-Bromo-3-chlorophenol**, and the amine.
- Add the anhydrous solvent via syringe.
- Seal the Schlenk tube and heat the reaction mixture with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Conclusion

**4-Bromo-3-chlorophenol** is a readily available and highly versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective chemical modifications, making it an invaluable precursor for the synthesis of complex molecules with applications in drug discovery, agrochemical development, and materials science. The detailed protocols provided in this guide serve as a practical resource for researchers and scientists looking to leverage the synthetic potential of this important chemical intermediate.

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## References

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